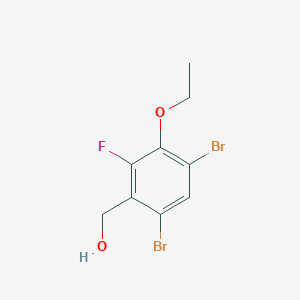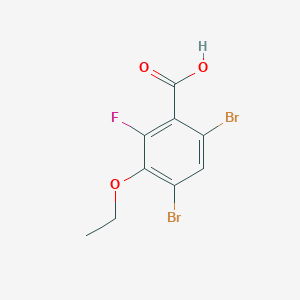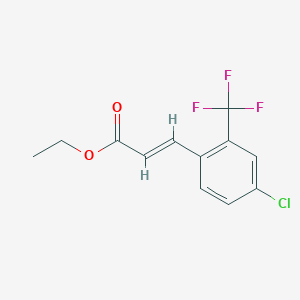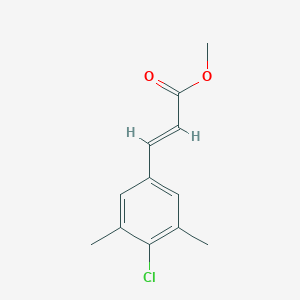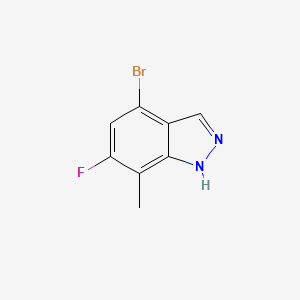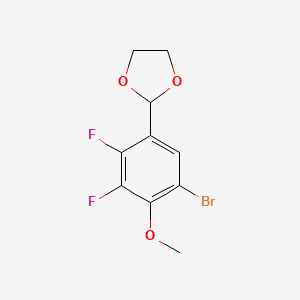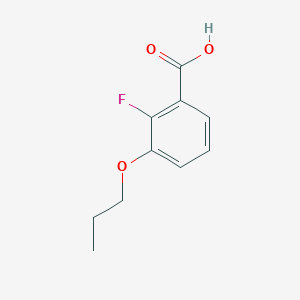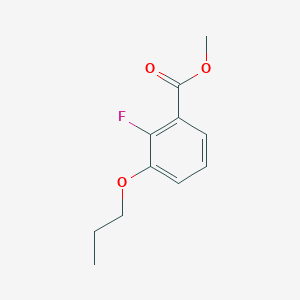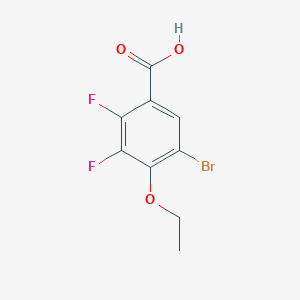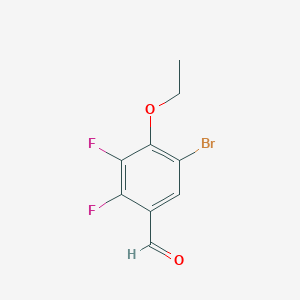
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a compound with a similar structure, “3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol”, was prepared by the reaction of “4-(3-hydroxypropyl)phenol” with "1-(bromomethyl)-3-(trifluoromethyl)benzene" . Another related compound, “®-[3,5-bis(trifluoromethyl)phenyl]ethanol”, was synthesized via the asymmetric reduction of “3,5-bis(trifluoromethyl)acetophenone”, catalyzed by whole cells of a newly isolated Trichoderma asperellum .Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the benzyloxy group and the trifluoromethyl group. This bond is then stabilized by the presence of the fluorine atoms, which interact with the oxygen atoms in the benzyloxy group. This interaction results in the formation of a stable, three-membered ring structure. This ring structure is then able to interact with other molecules, allowing this compound to act as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet well understood. However, it has been suggested that it may have an effect on the activity of enzymes and other proteins. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to interact with the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize in high yields, and its unique structure and properties make it useful for a variety of research applications. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound can be toxic to humans and animals, and should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for research on (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in organic synthesis and analytical chemistry. Finally, research could be conducted to explore its potential use as a drug or therapeutic agent.
Synthesemethoden
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-5-(trifluoromethyl)phenol with benzyl bromide in the presence of sodium hydroxide, which yields the desired product in high yield. The second step involves the oxidation of the benzyl group to a benzyloxy group using an oxidizing agent such as oxone or sodium hypochlorite. This process is highly efficient and can be used to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol has been used extensively in scientific research. It has been used as a building block for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a tool for studying the structure and properties of molecules. It has also been used in the synthesis of fluorescent dyes, which can be used to label biological molecules for imaging and tracking. Additionally, this compound has been used to study the catalytic properties of enzymes, such as the ability of enzymes to catalyze the formation of covalent bonds.
Eigenschaften
IUPAC Name |
[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-7,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPHQJVVYOURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

